

An In-depth Technical Guide to the Synthesis and Properties of Diphenyl Isophthalate

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Compound of Interest

Compound Name: *Diphenyl isophthalate*

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Diphenyl isophthalate (DPI), an aromatic ester, serves as a significant monomer in the synthesis of high-performance polymers. Its rigid structure imparts desirable thermal and mechanical properties to materials such as polyesters, polybenzimidazoles, and polybenzothiazoles. This guide provides a comprehensive overview of the synthesis, properties, and applications of **diphenyl isophthalate**, with detailed experimental protocols and data presented for clarity and reproducibility.

Properties of Diphenyl Isophthalate

Diphenyl isophthalate is a white crystalline solid at room temperature.^{[1][2]} It is soluble in organic solvents like ethanol and acetone but insoluble in water.^{[1][3]} The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₄ O ₄	[1][3][4][5]
Molecular Weight	318.32 g/mol	[1][3][5]
CAS Number	744-45-6	[1][3][4]
Appearance	White to almost white powder or crystals	[1][3][6]
Melting Point	136-138 °C (lit.)	[1][3][4]
Boiling Point	275 °C at 10 mmHg	[1][3]
Density	1.2 g/cm ³	[1][3]
Solubility	Soluble in ethanol and acetone; insoluble in water.	[1][3]
Flash Point	223 °C	[1][3]
Vapor Pressure	4.32 x 10 ⁻¹⁰ mmHg at 25°C	[1]
Refractive Index	1.5400 (estimate)	[1][3]
Enthalpy of Formation (solid)	-476.1 kJ/mol	[7]

Synthesis of Diphenyl Isophthalate

Several synthetic routes to **diphenyl isophthalate** have been developed, each with distinct advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The primary methods include transesterification, direct esterification from isophthalic acid, and acylation using isophthaloyl chloride.

Synthesis Method	Reactants	Catalyst/Reagent	Key Conditions	Yield	Reference(s)
Transesterification	Dimethyl isophthalate, Phenol	n-Butyl titanate	High temperature, reduced pressure distillation	-	[1]
Reaction with Diphenyl Carbonate	Isophthalic acid, Diphenyl carbonate	Stannous oxide (SnO)	250-300 °C, 30 min to several hours, removal of phenol	High	[8][9][10]
Acylation with Isophthaloyl Chloride (Method 1)	Isophthaloyl chloride, Sodium salt of phenol	Dichloroethane (solvent)	5-30 °C, 5-15 hours, stirring	93.7%	[11]
Acylation with Isophthaloyl Chloride (Method 2)	Isophthaloyl chloride, Phenol	Dual catalyst system (e.g., phase-transfer catalyst like benzyltriethyl ammonium chloride)	10-30 °C initially, then reflux for 2-6 hours in cyclohexane	>98%	[12]

Experimental Protocols

The following are detailed experimental protocols for two common methods of **diphenyl isophthalate** synthesis.

This method involves the reaction of isophthaloyl chloride with the sodium salt of phenol in dichloroethane.[11]

Materials:

- Isophthaloyl chloride (0.05 mol)
- Sodium phenolate (0.13 mol)
- Dichloroethane (100 ml)
- Water

Procedure:

- Dissolve 0.05 mol of isophthaloyl chloride in 100 ml of dichloroethane in a reaction vessel.
- Add 0.13 mol of sodium phenolate to the solution.
- Maintain the reaction temperature at 5 °C and stir the mixture for 12 hours.
- After the reaction is complete, wash the reaction mixture with water and separate the organic layer.
- Distill off the dichloroethane solvent.
- Recrystallize the crude product to obtain the final **diphenyl isophthalate**.

Results:

- Yield: 93.7%
- Purity: 99%

This process describes the preparation of **diphenyl isophthalate** by reacting isophthalic acid with diphenyl carbonate using stannous oxide as a catalyst.^{[9][10]}

Materials:

- Isophthalic acid (0.18 mol, 30 g)
- Diphenyl carbonate (1.08 mol, 232 g)
- Stannous oxide (SnO) (0.5 mole percent based on isophthalic acid, 0.12 g)

- Nitrogen gas

Procedure:

- Charge a 500 ml flask equipped with a nitrogen inlet, mechanical stirrer, and distillation column with isophthalic acid, diphenyl carbonate, and stannous oxide.[\[10\]](#)
- Heat the mixture to 280 °C under a nitrogen sparge for two hours.[\[10\]](#)
- During the heating period, continuously remove the phenol formed in the reaction at atmospheric pressure.[\[10\]](#)
- After the reaction, distill the mixture at 1 mm Hg pressure and 140 °C to remove excess diphenyl carbonate.[\[10\]](#)
- Increase the temperature to 250 °C at 1 mm Hg pressure to distill and recover the **diphenyl isophthalate**.[\[10\]](#)

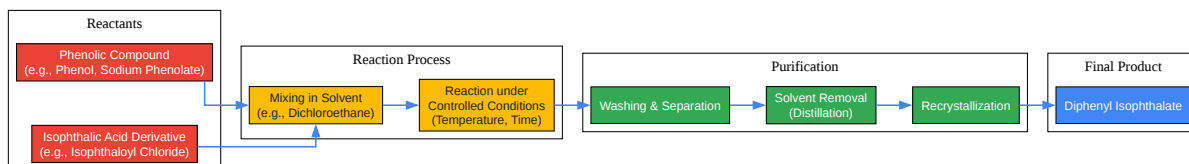
Applications

Diphenyl isophthalate is a versatile monomer primarily used in the production of high-performance polymers.[\[11\]](#)[\[13\]](#) Its incorporation into polymer chains enhances thermal stability, mechanical strength, and chemical resistance.[\[13\]](#)

- High-Performance Polyesters: It is used to increase the glass transition temperature (T_g) and improve the thermal stability of polyesters.[\[13\]](#)
- Specialty Resins: Its structure is beneficial for creating durable resins for coatings, adhesives, and composite materials.[\[13\]](#)
- Toughening Agent: It can be used as a toughening agent for polyamide engineering plastics.[\[1\]](#)[\[11\]](#)
- Plasticizer: In some formulations, it acts as a specialized plasticizer for nylon-based resins.[\[1\]](#)[\[13\]](#)
- Precursor for Heterocyclic Polymers: It is a key raw material for aromatic heterocyclic polymers like polybenzimidazole (PBI) and polybenzothiazole, which are known for their

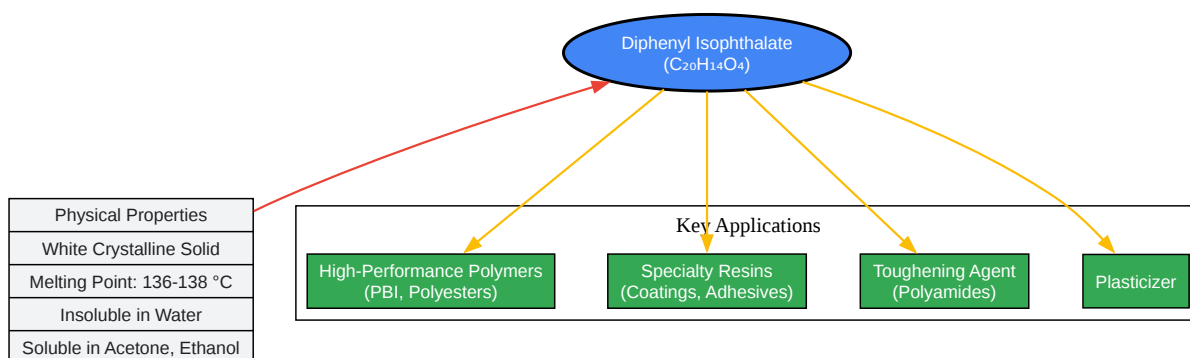
high-temperature resistance.[1][11]

Visualizations



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Caption: General workflow for the synthesis of **diphenyl isophthalate**.



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